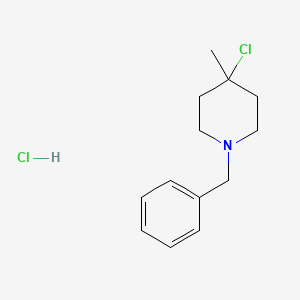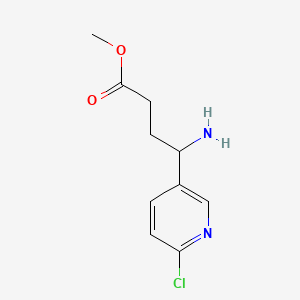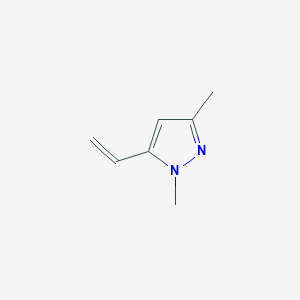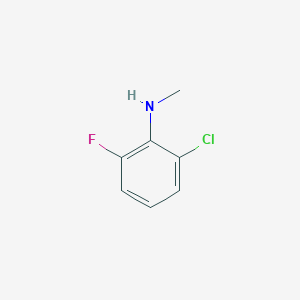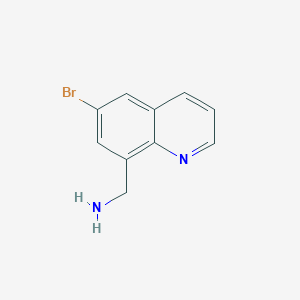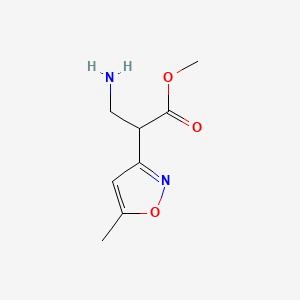
(R)-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate is an organic compound that features a chiral center, making it an enantiomerically pure substance This compound is notable for its structural complexity, which includes an amino group, a methyl ester, and a 5-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 5-methylisoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate: The enantiomer of the compound, which may have different biological activities.
Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate: The racemic mixture containing both enantiomers.
3-amino-2-(5-methylisoxazol-3-YL)propanoic acid: The non-esterified form of the compound.
Uniqueness
®-Methyl 3-amino-2-(5-methylisoxazol-3-YL)propanoate is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 3-amino-2-(5-methyl-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C8H12N2O3/c1-5-3-7(10-13-5)6(4-9)8(11)12-2/h3,6H,4,9H2,1-2H3 |
InChI Key |
IGAVCQFTFLGUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/no-structure.png)
![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
